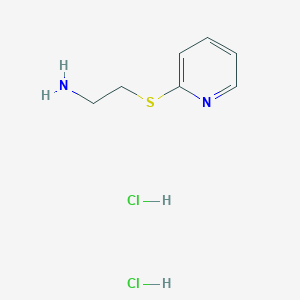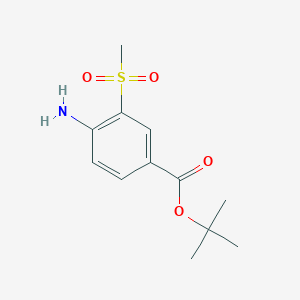
9-Ethyl-9H-carbazol-2-amine
Vue d'ensemble
Description
9-Ethyl-9H-carbazol-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C14H14N2 and an average mass of 210.274 Da .
Synthesis Analysis
Carbazole derivatives, including this compound, can be synthesized through various methods. One such method involves the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole .Molecular Structure Analysis
The molecular structure of this compound consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . This structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole derivatives, including this compound, have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
9-Ethyl-9H-carbazol-2-amine serves as a precursor for synthesizing a variety of carbazole derivatives with potential biological activities. For instance, a study focused on synthesizing novel carbazole derivatives with enhanced antibacterial, antifungal, and anticancer properties. These derivatives were assessed for their effectiveness against specific bacterial strains and cancer cell lines, highlighting the compound's role in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Chemical Synthesis and Structural Characterization
The compound is also crucial in chemical synthesis, leading to the creation of various compounds with distinct structural and functional properties. A study demonstrated the synthesis of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine through a reaction involving 9-ethyl-9H-carbazole-3-carbaldehyde. This research emphasizes the compound's versatility in synthesizing new molecules with potential applications in materials science and pharmaceuticals (Asiri, Khan, & Rasul, 2010).
Antimicrobial Activities
The antimicrobial potential of this compound derivatives has been explored, indicating their effectiveness against various microbial strains. This highlights the compound's significance in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Salih, Salimon, & Yousif, 2016).
Fluorescence Sensing and Environmental Applications
In the field of environmental monitoring and biosensing, derivatives of this compound have been utilized to develop fluorescent chemosensors. These sensors can detect specific ions or molecules, showcasing the compound's application in environmental protection and food safety (Qian, Zhang, Liu, & Xia, 2019).
Analytical Chemistry Applications
The compound's derivatives have been employed in analytical chemistry for the derivatization of biogenic amines, enhancing their detection via high-performance liquid chromatography (HPLC). This application is crucial in food safety and quality control, demonstrating the compound's utility in analytical methodologies (You & Zhang, 2002).
Mécanisme D'action
Target of Action
The primary target of 9-Ethyl-9H-carbazol-2-amine is horseradish peroxidase (HRP)-conjugated secondary antibodies . It is commonly used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with these antibodies .
Mode of Action
This compound interacts with its targets through a chromogenic oxidation reaction catalyzed by HRP . This interaction results in the formation of a red water-insoluble precipitate in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .
Biochemical Pathways
The compound affects the biochemical pathway of immunohistochemistry . The downstream effects include the visualization of the location of the antigen detected by the HRP-conjugated antibody .
Pharmacokinetics
It is known that the compound exhibits high electron mobility and other favorable electronic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a red precipitate that allows for the visualization of the location of the antigen detected by the HRP-conjugated antibody . This precipitate can be destained by organic solvents in which it is soluble .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of organic solvents
Safety and Hazards
Orientations Futures
Carbazole-based compounds, including 9-Ethyl-9H-carbazol-2-amine, have drawn attention due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They hold great potential for the development of high-performance and stable perovskite solar cells as commercially demanded .
Propriétés
IUPAC Name |
9-ethylcarbazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXVUUFTRMSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)



![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)


![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)




